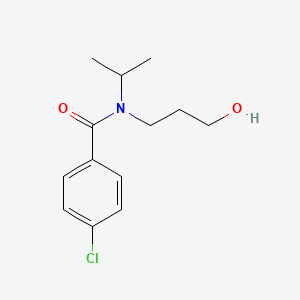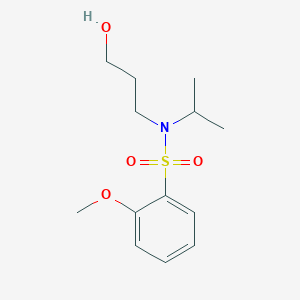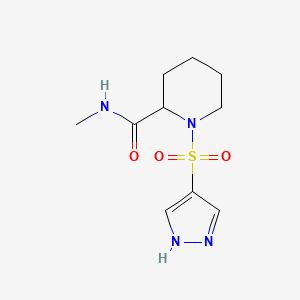![molecular formula C11H13BrO4S B7559788 2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid](/img/structure/B7559788.png)
2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid, also known as BESPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BESPP belongs to the family of sulfoxide compounds and has been shown to exhibit anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of 2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of the NF-kB pathway, which is involved in the regulation of inflammation and cancer cell growth. This compound has also been found to modulate the Wnt/beta-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Furthermore, this compound has been found to protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid in lab experiments is its relatively low toxicity compared to other anti-cancer agents. This compound also exhibits good stability and solubility in various solvents, making it easy to handle in lab experiments. However, one of the limitations of using this compound is its low water solubility, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid. One area of research is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Another area of research is to explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, research could focus on improving the water solubility of this compound to enhance its bioavailability in vivo.
Métodos De Síntesis
The synthesis of 2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid involves the reaction between 3-bromophenol and 2-(ethylsulfinyl)acetic acid in the presence of a base catalyst. The resulting product is then purified through recrystallization. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[2-(3-bromophenoxy)ethylsulfinyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4S/c1-8(11(13)14)17(15)6-5-16-10-4-2-3-9(12)7-10/h2-4,7-8H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALIJHZGMBYIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)CCOC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)



![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)
![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)


![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)
![4-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]butanoic acid](/img/structure/B7559795.png)